Diethyl (2-hydroxy-1-phenylethyl)phosphonate
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Overview
Description
Diethyl (2-hydroxy-1-phenylethyl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P It is characterized by the presence of a phosphonate group attached to a 2-hydroxy-1-phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-hydroxy-1-phenylethyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with 2-bromo-1-phenylethanol under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The reaction is often carried out in a controlled environment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-hydroxy-1-phenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diethyl (2-oxo-1-phenylethyl)phosphonate.
Reduction: Formation of diethyl (2-hydroxy-1-phenylethyl)phosphine.
Substitution: Formation of various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-hydroxy-1-phenylethyl)phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl (2-hydroxy-1-phenylethyl)phosphonate involves its interaction with molecular targets through its phosphonate and hydroxyl groups. These interactions can lead to the formation of stable complexes with enzymes or other proteins, potentially inhibiting their activity. The compound may also participate in phosphorylation reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-phenylethyl phosphonate: Similar structure but lacks the hydroxyl group.
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate: Contains a trifluoromethyl group instead of a phenyl group.
Diethyl (1-hydroxy-1-phenylethyl)phosphonate: Similar structure but with a different substitution pattern.
Uniqueness
Diethyl (2-hydroxy-1-phenylethyl)phosphonate is unique due to the presence of both a hydroxyl group and a phenyl group, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in research and industry .
Properties
CAS No. |
62573-88-0 |
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Molecular Formula |
C12H19O4P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2-phenylethanol |
InChI |
InChI=1S/C12H19O4P/c1-3-15-17(14,16-4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 |
InChI Key |
GDLHTVLBHZBISB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CO)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
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